Cas no 2172258-74-9 (3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid)

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and a tetrahydrofuran (oxolane) ring, offering conformational rigidity and steric influence, which can enhance peptide stability and modulate secondary structure. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained motifs or probing structure-activity relationships in peptide design. Its well-defined reactivity and purity make it suitable for demanding synthetic workflows in medicinal chemistry and biochemical research.
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid structure
2172258-74-9 structure
Product Name:3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid
CAS No:2172258-74-9
MF:C27H30N2O6
MW:478.536907672882
CID:6405230
PubChem ID:165557199
Update Time:2025-11-05

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid
    • 3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}methyl)oxolane-2-carboxylic acid
    • 2172258-74-9
    • EN300-1549830
    • Inchi: 1S/C27H30N2O6/c30-24(31)23-17(11-14-34-23)15-28-25(32)27(12-5-6-13-27)29-26(33)35-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22-23H,5-6,11-16H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: BZRHIONMCQNCPO-UHFFFAOYSA-N
    • SMILES: O1CCC(C1C(=O)O)CNC(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 478.21038668g/mol
  • Monoisotopic Mass: 478.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid Pricemore >>

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Additional information on 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid

Introduction to 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic Acid (CAS No. 2172258-74-9)

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid, identified by its CAS number 2172258-74-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentylformamido moiety linked to a fluorenylmethoxycarbonyl group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The structural complexity of 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid makes it an attractive candidate for further investigation in medicinal chemistry. The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and protection strategies due to its stability and ease of removal under mild conditions. This feature suggests that the compound could be utilized in the synthesis of more complex biomolecules, potentially serving as a building block for peptidomimetics or other therapeutic agents.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The cyclopentylformamido moiety in 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid is particularly relevant in this context, as it has been shown to interact with biological targets in a manner that could lead to therapeutic effects. For instance, studies have demonstrated that similar scaffolds can exhibit inhibitory activity against certain enzymes involved in cancer progression or inflammatory responses. This has prompted researchers to explore the potential of this compound as an anti-cancer or anti-inflammatory agent.

The oxolane ring present in the molecule is another key feature that contributes to its chemical diversity. Oxolane derivatives are known for their ability to enhance the solubility and bioavailability of therapeutic compounds, making them valuable in drug design. The incorporation of an oxolane ring into 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid could thus improve its pharmacokinetic properties, potentially leading to better clinical outcomes. This aspect has been the focus of several recent studies aimed at optimizing the compound's pharmacological profile.

One of the most exciting areas of research involving 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid is its potential application in targeted therapy. The unique structural features of this compound allow it to interact with specific biological targets in a highly selective manner. This selectivity is crucial for developing drugs that can effectively treat diseases while minimizing side effects. Researchers have been exploring how modifications to the fluorenylmethoxycarbonyl and cyclopentylformamido groups can enhance the compound's binding affinity and specificity for these targets.

In addition to its therapeutic potential, 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)oxolane-2-carboxylic acid has also been investigated for its role in chemical biology research. The compound's ability to modulate biological pathways has made it a valuable tool for studying disease mechanisms and developing new diagnostic methods. For example, researchers have used this compound to probe the function of specific enzymes and receptors, providing insights into how these molecules contribute to health and disease.

The synthesis of 3-( { 1 - ( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) c y c l o p e n t y l f o r m a m i d o } m e t h y l ) o x o l a n e - 2 - c a r b o x y l i c a c i d presents its own set of challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These advancements have been instrumental in enabling further research into its biological activities and potential therapeutic applications.

The future prospects for 3-( { 1 - ( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) c y c l o p e n t y l f o r m a m i d o } m e t h y l ) o x o l a n e - 2 - c a r b o x y l i c a c i d are promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. As our understanding of biological systems continues to grow, so too will our ability to harness the potential of this remarkable compound. Whether it will be developed into a new drug or serve as a valuable tool in research, 3-( { 1 - ( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) c y c l o p e n t y l f o r m a m i d o } m e t h y l ) o x o l a n e - 2 - c a r b o x y l i c a c i d is poised to make significant contributions to the field.

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